![molecular formula C22H21NO2 B14180971 4-Anilino-3-([1,1'-biphenyl]-4-yl)-1-hydroxybutan-2-one CAS No. 918785-08-7](/img/structure/B14180971.png)
4-Anilino-3-([1,1'-biphenyl]-4-yl)-1-hydroxybutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Anilino-3-([1,1’-biphenyl]-4-yl)-1-hydroxybutan-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an aniline group, a biphenyl moiety, and a hydroxybutanone backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-3-([1,1’-biphenyl]-4-yl)-1-hydroxybutan-2-one typically involves multi-step organic reactions. One common method includes the condensation of aniline with a biphenyl derivative, followed by the introduction of a hydroxybutanone group through a series of controlled reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored. The use of automated systems for temperature and pressure control, along with continuous stirring, ensures the consistency and quality of the final product. Industrial methods also focus on optimizing the reaction time and minimizing by-products to enhance efficiency.
化学反応の分析
Types of Reactions
4-Anilino-3-([1,1’-biphenyl]-4-yl)-1-hydroxybutan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves replacing one functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents or nucleophiles are used under controlled conditions to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives, each with unique properties.
科学的研究の応用
4-Anilino-3-([1,1’-biphenyl]-4-yl)-1-hydroxybutan-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a component in specialized chemical formulations.
作用機序
The mechanism of action of 4-Anilino-3-([1,1’-biphenyl]-4-yl)-1-hydroxybutan-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
4-Anilino-3-quinolinecarbonitrile: Known for its kinase inhibitory properties and used in cancer research.
Quinazoline derivatives: Widely studied for their biological activities, including anti-cancer and anti-inflammatory effects.
Anilino-1,4-naphthoquinones: Investigated for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
4-Anilino-3-([1,1’-biphenyl]-4-yl)-1-hydroxybutan-2-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
918785-08-7 |
|---|---|
分子式 |
C22H21NO2 |
分子量 |
331.4 g/mol |
IUPAC名 |
4-anilino-1-hydroxy-3-(4-phenylphenyl)butan-2-one |
InChI |
InChI=1S/C22H21NO2/c24-16-22(25)21(15-23-20-9-5-2-6-10-20)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h1-14,21,23-24H,15-16H2 |
InChIキー |
FQRCIKYMKLMUTN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CNC3=CC=CC=C3)C(=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


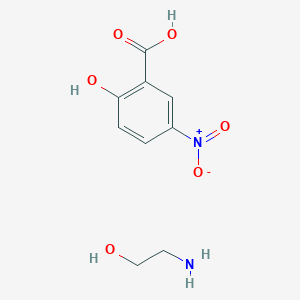

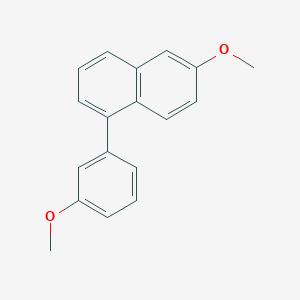
![6-Methoxy-1-methyl-7-[(propan-2-yl)oxy]-1H-indene](/img/structure/B14180929.png)
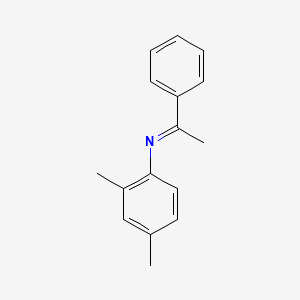
![N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180931.png)



![{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14180972.png)
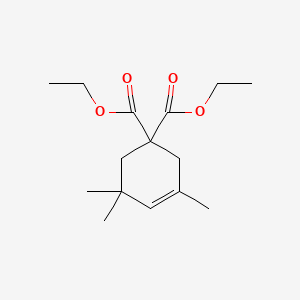
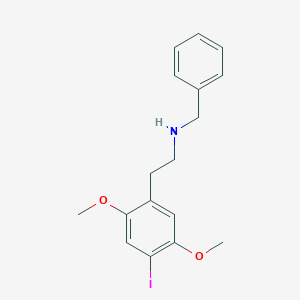
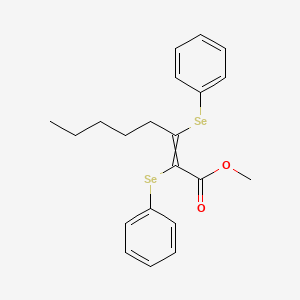
![N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide](/img/structure/B14181001.png)
